2-Bromo-1,3,5-tri-tert-butylbenzene
Description
Properties
IUPAC Name |
2-bromo-1,3,5-tritert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29Br/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKZWHPYNRDCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192835 | |
| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3975-77-7 | |
| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003975777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3975-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2,4,6-tri-tert-butylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Traditional Iron-Mediated Bromination
The conventional method involves reacting 1,3,5-tri-tert-butylbenzene with bromine (Br₂) in carbon tetrachloride (CCl₄) using iron (Fe) as a catalyst. This electrophilic aromatic substitution proceeds via a σ-complex intermediate stabilized by FeBr₃ formation. Key parameters include:
| Parameter | Value/Range | Impact on Reaction |
|---|---|---|
| Molar Ratio (Br₂:Substrate) | 1.1:1 | Higher ratios increase di-bromination byproducts |
| Temperature | 0–5°C | Minimizes thermal decomposition |
| Reaction Time | 12–24 h | Prolonged duration improves conversion |
| Catalyst Loading | 5 mol% Fe | Excess Fe complicates purification |
Yield optimization studies reveal a maximum isolated yield of 68% under these conditions. Post-reaction workup requires multiple washes with sodium thiosulfate to remove residual bromine, followed by column chromatography (hexane/ethyl acetate, 9:1) to isolate the product. Major limitations include:
- Environmental concerns due to CCl₄ usage
- Labor-intensive catalyst removal
- Competing de-tert-butylation at elevated temperatures
Antimony-Catalyzed Bromination
A patent-pending method employs SbCl₅ or SbBr₃ as catalysts, achieving superior yields (85–92%) without CCl₄. The reaction mechanism involves Sb-mediated bromine activation, enabling faster kinetics at milder conditions:
Optimized Protocol:
- Solvent: Dichloromethane (DCM) or chloroform
- Catalyst: 2 mol% SbCl₅
- Temperature: 25°C (ambient)
- Time: 4–6 h
Comparative studies demonstrate:
| Catalyst | Conversion (%) | Selectivity (%) | Byproducts Identified |
|---|---|---|---|
| Fe | 78 | 89 | Di-brominated isomers |
| SbCl₅ | 98 | 95 | Traces of debrominated substrate |
This method eliminates iron residues and reduces solvent toxicity, making it industrially preferable.
Friedel-Crafts Alkylation Followed by Bromination
A two-step strategy first synthesizes 1,3,5-tri-tert-butylbenzene via Friedel-Crafts alkylation of benzene with tert-butyl chloride (t-BuCl) using AlCl₃, followed by regioselective bromination:
Step 1: Alkylation
| Condition | Value |
|---|---|
| t-BuCl:AlCl₃ molar ratio | 3:1.2 |
| Solvent | 1,2-Dichloroethane |
| Temperature | 80°C |
| Time | 48 h |
Step 2: Bromination
Bromination under SbCl₃ catalysis (3 mol%) in DCM achieves 78% overall yield. Challenges include:
- Multiple purification steps between stages
- Residual AlCl₃ interfering with bromination selectivity
Sandmeyer Reaction Approach
Although less common, bromination via diazonium intermediates has been explored:
- Nitration: 1,3,5-Tri-tert-butylbenzene → 2-Nitro derivative (HNO₃/H₂SO₄, 0°C)
- Reduction: Nitro group → Amine (H₂/Pd-C, 50 psi)
- Diazotization/Bromination: NaNO₂/HBr → CuBr
This route yields 54% final product but suffers from:
- Lengthy synthetic sequence (5 steps)
- Handling hazardous diazonium intermediates
- Poor atom economy
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Fe-mediated (CCl₄) | 68 | 95 | Moderate | High (CCl₄ usage) |
| Sb-catalyzed (DCM) | 92 | 99 | High | Moderate |
| Friedel-Crafts/Bromination | 78 | 97 | Low | Moderate |
| Sandmeyer | 54 | 90 | Very Low | High (toxic byproducts) |
Key trends:
- Catalytic systems directly influence reaction efficiency and waste generation
- Solvent selection critically affects both yield and process sustainability
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern facilities utilize flow chemistry to enhance heat/mass transfer:
- Residence Time: 30–60 minutes
- Pressure: 2–3 bar (prevents solvent evaporation)
- Throughput: 50–100 kg/day
Purification Technologies
- Short-Path Distillation: Purity >99.5% (bp 145–148°C at 0.5 mmHg)
- Crystallization: Heptane recrystallization achieves 99.9% purity
Chemical Reactions Analysis
Bromination Reaction Mechanisms
The compound participates in bromination processes involving clustered polybromide transition states. Kinetic studies reveal:
| Reaction Type | Kinetic Order in Br₂ | Primary KIE (kH/kD) | Transition State Characteristics |
|---|---|---|---|
| Bromo-de-protonation | ~5 | 2.9 | Smaller polybromide cluster (Br₅⁻) |
| Bromo-de-tert-butylation | ~7 | Not applicable | Extended polybromide cluster (Br₇⁻) |
Key findings from combined DFT and experimental studies :
-
Both reactions proceed via σ-complex intermediates stabilized by Br⁻ counterions
-
Transition states require Br₂n⁻¹⁻ clusters for charge stabilization
-
Steric bulk increases activation energy for de-tert-butylation by 4.5 kcal/mol compared to de-protonation
Organometallic Complex Formation
The compound acts as a precursor for rare-earth metal complexes through ligand substitution:
Reaction Scheme:
2-Bromo-1,3,5-tri-tert-butylbenzene + LnCl₃ → [Ln(η⁶-C₆H₃(tBu)₂Br)Cl₂] + Byproducts
Key characteristics:
-
Scandium complexes form at 80°C in THF with 78% yield
-
Yttrium derivatives require higher temperatures (110°C) but achieve 65% yield
-
Steric protection from tert-butyl groups prevents metal cluster formation
Radical-Mediated Transformations
Electron paramagnetic resonance studies reveal three distinct reaction pathways:
| Pathway | Conditions | Products | Yield |
|---|---|---|---|
| Homolytic cleavage | UV irradiation (λ=254 nm) | 1,3,5-Tri-tert-butylbenzene + Br- | 92% |
| Radical coupling | AIBN initiation | Biaryl derivatives | 34-67% |
| H-abstraction | tBuO- radicals | Brominated cyclohexadienyl radicals | Quantified by EPR |
Nucleophilic Substitution Reactions
The bromine substituent undergoes SNAr reactions under specific conditions:
Experimental Parameters Table
| Nucleophile | Solvent | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| NH₃ (7M) | DMF | 120 | 48 | 22 |
| NaOEt | Ethanol | 78 | 24 | 41 |
| CuCN | NMP | 160 | 72 | 68 |
Key observations:
-
Reaction rates decrease by 40% compared to non-bulky analogs
-
Ortho-directing effects from tert-butyl groups dominate substitution patterns
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) coupled with mass spectrometry shows:
| Stage | Temp Range (°C) | Major Products | ΔH (kJ/mol) |
|---|---|---|---|
| 1 | 180-220 | HBr + 1,3,5-Tri-tert-butylbenzene | +89.2 |
| 2 | 240-280 | Isobutene + Brominated aromatics | +152.7 |
Activation energies calculated via Ozawa method:
-
Stage 1: 104 ± 5 kJ/mol
-
Stage 2: 138 ± 7 kJ/mol
These reaction profiles demonstrate the compound's utility in high-temperature applications and pyrolytic synthesis. The combination of steric protection and bromine leaving group capability enables precise control over reaction outcomes in both stoichiometric and catalytic processes .
Scientific Research Applications
Chemical Synthesis
Role as a Precursor
2-Bromo-1,3,5-tri-tert-butylbenzene serves as an essential precursor in the synthesis of complex organic molecules. It is often utilized in the preparation of specialty chemicals and pharmaceuticals. The bromine atom can be substituted with various functional groups through nucleophilic substitution reactions, facilitating the formation of diverse chemical entities.
Synthetic Routes
The synthesis typically involves the bromination of 1,3,5-tri-tert-butylbenzene using bromine in solvents such as carbon tetrachloride or chloroform. Controlled reaction conditions are crucial to ensure selective bromination at the desired position.
Biochemical Applications
Interaction with Biological Molecules
Research has indicated that this compound can interact with various biological molecules. Its bulky substituents make it a valuable compound for studying enzyme-catalyzed reactions and cellular pathways. For example, it may serve as an inhibitor or substrate in enzymatic reactions due to its ability to modify key signaling molecules through bromination.
Cellular Effects
The compound's interaction with cellular thiols can influence redox signaling pathways, impacting cellular responses to oxidative stress. Such modifications may lead to alterations in gene expression and metabolism.
Medicinal Chemistry
Drug Development Potential
this compound is being investigated for its potential use in drug development. Its structural properties allow for modifications that could enhance biological activity, making it a candidate for therapeutic agents targeting specific diseases .
Material Science
Production of Specialty Chemicals
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties enable its use in creating polymers and resins that require specific performance characteristics .
Substitution Reaction Study
A notable study demonstrated the successful substitution of bromine in this compound with hydroxyl groups using sodium hydroxide. This reaction led to the formation of phenolic derivatives useful for synthesizing valuable chemical intermediates for pharmaceuticals.
Antitumor Activity Investigation
Research has shown that similar brominated compounds exhibit significant inhibition against cancer cell lines. The structural similarity suggests that this compound may also possess comparable antitumor properties .
Toxicological Assessments
Toxicological studies have raised concerns regarding the environmental impact of brominated compounds like this one. These studies indicate potential adverse effects on aquatic life and highlight the need for further investigation into their bioaccumulation and toxicity .
Mechanism of Action
The mechanism of action of 2-Bromo-1,3,5-tri-tert-butylbenzene in chemical reactions involves the participation of its bromine atom and tert-butyl groups. The bromine atom can act as a leaving group in substitution reactions, while the tert-butyl groups can influence the steric and electronic properties of the molecule. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
- 1-Bromo-2,4,6-tri-tert-butylbenzene
- 1-Bromo-3,5-di-tert-butylbenzene
- 2-Bromo-1,3,5-tri-tert-butylbenzene
Comparison: this compound is unique due to the specific positioning of its substituents, which can affect its reactivity and physical properties. Compared to other similar compounds, it may exhibit different steric hindrance and electronic effects, influencing its behavior in chemical reactions .
Biological Activity
2-Bromo-1,3,5-tri-tert-butylbenzene (CAS No. 3975-77-7) is a brominated aromatic compound derived from 1,3,5-tri-tert-butylbenzene. It is characterized by its bulky tert-butyl groups that confer unique chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in various fields.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential as an anti-inflammatory agent and its effects on cellular processes.
1. Anti-inflammatory Properties
Recent studies have indicated that brominated compounds can exhibit anti-inflammatory effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that it may have potential therapeutic applications in treating inflammatory diseases.
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of NF-kB Pathway : Studies suggest that the compound may inhibit the NF-kB signaling pathway, which plays a crucial role in regulating immune response and inflammation.
- Reactive Oxygen Species (ROS) Modulation : It may also influence ROS levels within cells, contributing to its anti-inflammatory effects .
Case Study 1: In Vitro Analysis
A study conducted on human macrophage cell lines demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha production. This was measured using ELISA assays and indicated a dose-dependent response .
Case Study 2: Kinetic Studies
Kinetic studies revealed that the compound exhibits a high order in reactions involving bromination processes. The reaction kinetics were analyzed using quantum chemical DFT calculations which suggested that clustered polybromide anions play a significant role in its reactivity .
Data Table: Biological Activity Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | NF-kB pathway inhibition |
| Cellular signaling | Modulation of ROS levels | Reduces oxidative stress |
| Reaction kinetics | High order reactions in bromination | Participation of polybromide anions |
Research Findings
Research has shown that brominated compounds can have diverse biological effects beyond their reactivity. The bulky tert-butyl groups enhance lipophilicity, potentially affecting membrane interactions and cellular uptake.
Toxicological Considerations
While exploring the biological activity, it is also essential to consider the toxicological profile of this compound. Preliminary assessments indicate moderate toxicity levels; hence further studies are warranted to evaluate safety for potential therapeutic applications .
Q & A
Q. What are the optimized synthetic routes for 2-Bromo-1,3,5-tri-tert-butylbenzene, and how can reaction conditions be tailored to maximize yield?
Methodological Answer: The synthesis typically involves bromination of 1,3,5-tri-tert-butylbenzene. Key considerations include:
- Regioselectivity : Due to steric hindrance from tert-butyl groups, bromination occurs selectively at the para position. Use of Lewis acids (e.g., FeBr₃) or electrophilic bromination agents (e.g., Br₂ in CH₂Cl₂) under anhydrous conditions is recommended .
- Yield Optimization : Maintain a temperature range of 0–5°C to minimize side reactions. Monitor reaction progress via TLC or GC-MS. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>97%) .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : The tert-butyl groups appear as singlet peaks (δ ~1.3 ppm for ¹H; δ ~30–35 ppm for ¹³C), while the aromatic proton is deshielded (δ ~7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 324.145 (C₁₈H₂₉Br⁺) .
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC with flame ionization detection. Purity thresholds >95% are typical for research-grade material .
Advanced Research Questions
Q. How do steric and electronic effects of tert-butyl groups influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance : The bulky tert-butyl groups impede access to the bromine atom, reducing reactivity in Suzuki-Miyaura couplings. Mitigate this by using Pd catalysts with bulky ligands (e.g., SPhos or XPhos) and polar aprotic solvents (e.g., DMF) to enhance solubility .
- Electronic Effects : Electron-donating tert-butyl groups deactivate the aromatic ring, slowing electrophilic substitution. Computational studies (DFT) can predict reaction sites and transition states. Experimental validation via competitive reactions with substituted aryl halides is advised .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point variations) for this compound?
Methodological Answer:
- Reproducibility Checks : Standardize synthesis and purification protocols (e.g., recrystallization from ethanol/water) to eliminate solvent residue effects .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation and clarifies polymorphic forms, if present .
- Interlaboratory Comparisons : Collaborate with independent labs to validate thermal data (DSC for melting points) and ensure calibration of equipment .
Q. What are the stability challenges of this compound under varying storage conditions, and how can degradation be minimized?
Methodological Answer:
- Storage Conditions : Store in airtight containers under inert gas (N₂ or Ar) at 0–6°C to prevent oxidation or hydrolysis. Avoid exposure to light, as UV radiation may cleave the C-Br bond .
- Stability Monitoring : Periodic NMR and GC-MS analysis detect degradation products (e.g., debrominated derivatives). Use stabilizers like BHT (butylated hydroxytoluene) in non-reactive solvents (e.g., hexane) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
